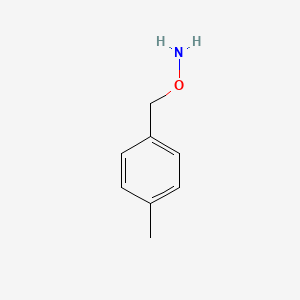

O-(4-methylbenzyl)hydroxylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

O-(4-Methylbenzyl)hydroxylamine is a chemical compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of O-(4-Methylbenzyl)hydroxylamine typically involves the alkylation of hydroxylamine with 4-methylbenzyl halides. One common method includes the reaction of hydroxylamine with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures (55-65°C) to ensure complete conversion .

Industrial Production Methods: Industrial production methods for this compound often follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: O-(4-Methylbenzyl)hydroxylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: It can be reduced to form primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted hydroxylamines.

Wissenschaftliche Forschungsanwendungen

O-(4-Methylbenzyl)hydroxylamine has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the formation of carbon-nitrogen bonds.

Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial compounds

Wirkmechanismus

The mechanism of action of O-(4-Methylbenzyl)hydroxylamine involves its ability to act as an electrophilic aminating agent. It facilitates the formation of carbon-nitrogen bonds through nucleophilic substitution reactions. The compound targets electrophilic centers in organic molecules, leading to the formation of new C-N bonds. This mechanism is crucial in various synthetic pathways and industrial applications .

Vergleich Mit ähnlichen Verbindungen

- O-Benzoylhydroxylamine

- O-(Diphenylphosphinyl)hydroxylamine

- Hydroxylamine-O-sulfonic acid

Comparison: O-(4-Methylbenzyl)hydroxylamine is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to O-Benzoylhydroxylamine and O-(Diphenylphosphinyl)hydroxylamine, it offers different steric and electronic properties, making it suitable for specific applications in organic synthesis and industrial processes .

Biologische Aktivität

O-(4-methylbenzyl)hydroxylamine is an organic compound that has garnered attention for its significant biological activity, particularly as an inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1). This enzyme plays a crucial role in immune regulation and cancer progression, making this compound a potential candidate for therapeutic applications in oncology.

Chemical Structure and Properties

This compound has the chemical formula C8H11NO and features a hydroxylamine functional group attached to a 4-methylbenzyl moiety. This structure is classified under O-substituted hydroxylamines, which are known for their reactivity and applications in organic synthesis and medicinal chemistry. The presence of the methyl group on the benzene ring enhances the compound's lipophilicity, influencing its interaction with biological targets .

The primary biological activity of this compound is attributed to its inhibition of IDO1. This enzyme catalyzes the conversion of tryptophan to kynurenine, a process that can suppress T-cell responses and promote tumor growth. By inhibiting IDO1, this compound may enhance anti-tumor immunity, thereby providing a basis for its potential use in cancer therapy .

Structure-Activity Relationship (SAR)

Research has indicated that structural modifications on the aryl ring of this compound can significantly affect its inhibitory potency against IDO1. For instance, the introduction of halogen substituents at specific positions has been shown to improve binding affinity and enhance biological activity. A study found that halogenated derivatives exhibited increased potency compared to non-halogenated counterparts .

Inhibition Studies

In vitro studies have demonstrated that this compound acts as a potent sub-micromolar inhibitor of IDO1. The compound's efficacy was evaluated through various assays, revealing its ability to inhibit enzyme activity effectively at low concentrations. This characteristic makes it a promising lead compound for further development in cancer therapeutics .

Case Studies

A notable case study involved the examination of various derivatives of hydroxylamines, including this compound, in relation to their effects on immune modulation and tumor growth. The findings suggested that compounds with similar structures could be optimized for better therapeutic outcomes by altering specific substituents on the aromatic ring .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of several compounds structurally related to this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| O-benzylhydroxylamine | Hydroxylamine derivative | Potent IDO1 inhibitor; simpler structure |

| O-(4-methoxybenzyl)hydroxylamine | Hydroxylamine derivative | Exhibits different biological activity |

| O-(phenyl)hydroxylamine | Hydroxylamine derivative | Commonly used in synthetic applications |

| O-(halo-substituted benzyl) | Hydroxylamine derivative | Enhanced reactivity due to halogen substituents |

This comparative analysis highlights how specific structural features influence the biological activity of hydroxylamines, emphasizing the importance of SAR studies in drug design .

Safety and Toxicity Considerations

While this compound shows promise as a therapeutic agent, safety evaluations are essential. Like other hydroxylamines, it may pose hazards due to its reactive nature. Caution should be exercised during handling, and further studies are needed to fully understand its toxicity profile and potential side effects in vivo .

Eigenschaften

IUPAC Name |

O-[(4-methylphenyl)methyl]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-7-2-4-8(5-3-7)6-10-9/h2-5H,6,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWXTMVARHZBPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CON |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276914 |

Source

|

| Record name | O-(4-methylbenzyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83670-44-4 |

Source

|

| Record name | O-(4-methylbenzyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.